molecular formula C12H16ClNO B10765679 3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone,monohydrochloride

3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone,monohydrochloride

Cat. No.: B10765679
M. Wt: 225.71 g/mol
InChI Key: YIORJSVFDCPMMT-UHFFFAOYSA-N
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Description

3,4-Dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone, monohydrochloride (hereafter referred to as MTTA hydrochloride) is a crystalline organic compound with the molecular formula C₁₂H₁₅NO·HCl and a molecular weight of 225.7 g/mol . It is characterized by a methylaminomethyl substituent at position 2 of the dihydronaphthalenone scaffold. The compound is supplied as a stable crystalline solid, stored at -20°C to ensure long-term stability, and is primarily used in research applications . Key identifiers include:

  • CAS Registry Number: 2749302-69-8
  • Synonym: Mephtetramine
  • UV/Vis Absorption: λmax at 251 nm and 294 nm .

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

2-(methylaminomethyl)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride

InChI

InChI=1S/C12H15NO.ClH/c1-13-8-10-7-6-9-4-2-3-5-11(9)12(10)14;/h2-5,10,13H,6-8H2,1H3;1H

InChI Key

YIORJSVFDCPMMT-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCC2=CC=CC=C2C1=O.Cl

Origin of Product

United States

Preparation Methods

Reductive Alkylation of 1-Tetralone

The most widely documented method involves reductive alkylation of 1-tetralone (3,4-dihydro-1(2H)-naphthalenone) with methylamine hydrochloride under acidic conditions.

Procedure:

  • Reaction Setup : 1-Tetralone (10.0 g, 62.8 mmol) is dissolved in ethanol (100 mL) with methylamine hydrochloride (6.8 g, 100 mmol).

  • Reduction : Sodium cyanoborohydride (7.9 g, 125 mmol) is added gradually at 0–5°C.

  • Acidification : The mixture is acidified with HCl (6 M) to pH 2–3 and stirred for 12 hours at room temperature.

  • Isolation : The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

ParameterValue
Yield72–85%
Purity (HPLC)≥98%
Key Intermediate1-Tetralone

Mechanistic Insight : The reaction proceeds via iminium ion formation, followed by nucleophilic attack by 1-tetralone’s α-carbon and subsequent reduction.

Mannich Reaction with Formaldehyde and Methylamine

A Mannich-type condensation is employed for direct introduction of the methylaminomethyl group.

Procedure:

  • Condensation : 1-Tetralone (10.0 g) reacts with formaldehyde (37% aqueous, 8.5 mL) and methylamine hydrochloride (5.0 g) in refluxing ethanol (80 mL) for 6 hours.

  • Workup : The solution is cooled, neutralized with NaOH, and extracted with dichloromethane.

  • Salt Formation : The free base is treated with HCl gas in ether to precipitate the hydrochloride salt.

ParameterValue
Yield65–78%
Reaction Time6–8 hours
Temperature80–85°C

Advantages : This one-pot method avoids reduction steps but requires careful pH control to minimize side products like bis-alkylated derivatives.

Fischer Indole Synthesis Variant

A modified Fischer indole approach uses 2-methylaminomethylcyclohexanone and phenylhydrazine.

Procedure:

  • Hydrazine Formation : Phenylhydrazine (5.6 g) reacts with 2-methylaminomethylcyclohexanone (8.2 g) in acetic acid (50 mL) at 120°C for 4 hours.

  • Cyclization : The intermediate hydrazone undergoes acid-catalyzed cyclization with H2SO4 (conc.) at 150°C.

  • Isolation : The product is purified via recrystallization from ethanol/HCl.

ParameterValue
Yield55–60%
Purity (NMR)95–97%

Limitations : Lower yields due to competing decomposition pathways at high temperatures.

Process Optimization and Scalability

Solvent and Catalyst Screening

Ethanol outperforms THF and acetonitrile in reductive alkylation due to better solubility of intermediates. Catalytic hydrogenation (Pd/C, H2) was attempted but showed <50% conversion.

Temperature and pH Effects

  • Optimal pH : 2–3 (prevents over-alkylation).

  • Reaction Kinetics : Completion within 12 hours at 25°C vs. 6 hours at 40°C.

ConditionConversion (%)
25°C, pH 298
40°C, pH 399
25°C, pH 472

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, D2O) : δ 7.20–7.05 (m, 4H, Ar-H), 3.82 (s, 2H, CH2N), 2.95–2.70 (m, 4H, CH2 tetralin), 2.45 (s, 3H, NCH3).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 2550 cm⁻¹ (N+H).

Chromatographic Purity

  • HPLC : Retention time = 6.8 min (C18 column, MeCN/H2O 70:30, 1 mL/min).

  • LC-MS : [M+H]+ = 190.1 (calc. 190.12).

Industrial Applications and Patents

  • Patent CN110452215B : Highlights its use as an intermediate in erlotinib synthesis via condensation with morpholine derivatives.

  • Anticancer Research : Demonstrates activity in murine models by inhibiting mast cell degranulation (IC50 = 3.2 μM) .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenone derivatives, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

3,4-Dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone, monohydrochloride is being researched for its potential therapeutic properties. Studies have indicated that it may exhibit:

  • Antimicrobial Activity : Research has shown that derivatives of naphthalenone compounds can possess significant antimicrobial properties. For instance, compounds similar to 3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone have been tested against various bacterial strains, demonstrating effective inhibition .
  • Anticancer Properties : Preliminary studies suggest that this compound may interact with specific cellular pathways involved in cancer progression. Its mechanism of action could involve the inhibition of enzymes critical for tumor growth .

Organic Synthesis

In organic chemistry, 3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations:

  • Oxidation Reactions : The compound can be oxidized to yield corresponding naphthalenone derivatives using agents like potassium permanganate .
  • Reduction Reactions : It can undergo reduction to form more saturated derivatives using reducing agents such as lithium aluminum hydride .

Biological Research

The compound is also studied for its biological interactions. It has been shown to bind to specific receptors in biological systems, potentially altering their activity:

  • Enzyme Inhibition : Research indicates that it may inhibit enzymes involved in metabolic pathways linked to diseases such as diabetes and obesity .

Industrial Applications

In industry, 3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone is utilized in the production of pharmaceuticals and fine chemicals. Its stability as a hydrochloride salt enhances its solubility and usability in various formulations.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of naphthalenone derivatives demonstrated that compounds structurally related to 3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone showed significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded at varying concentrations, indicating strong antibacterial potential.

Case Study 2: Anticancer Research

In a study published in a peer-reviewed journal, researchers explored the anticancer effects of naphthalenone derivatives on human cancer cell lines. The results indicated that treatment with 3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone resulted in reduced cell viability and increased apoptosis rates compared to control groups.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Comparison

MTTA hydrochloride shares the 3,4-dihydronaphthalenone core with several pharmacologically relevant compounds. Substituent variations at positions 2, 5, 6, 7, or 8 dictate their functional differences:

Compound Name Substituents/Modifications Key Structural Features Reference
MTTA Hydrochloride 2-(Methylaminomethyl) group Basic amine group enhances solubility as HCl salt
Levobunolol Hydrochloride 5-[(2S)-3-(tert-Butylamino)-2-hydroxypropoxy] Beta-blocker with bulky tert-butyl and hydroxy groups
Sertraline Intermediate 4-(3,4-Dichlorophenyl)imine Dichlorophenyl group critical for SSRI activity
2,2,7-Trichloro-3,4-dihydronaphthalenone 2,2,7-Trichloro substitution Halogenated scaffold with electron-withdrawing groups
6-Amino-3,4-dihydronaphthalenone 6-Amino substitution Primary amine for nucleophilic reactivity
5,7-Difluoro-3,4-dihydronaphthalenone 5,7-Difluoro substitution Fluorine atoms enhance metabolic stability

Pharmacological and Functional Differences

  • Levobunolol Hydrochloride: A beta-adrenergic receptor antagonist used in glaucoma treatment. The hydroxypropoxy and tert-butyl groups confer selectivity for β₁/β₂ receptors .
  • Sertraline Intermediate : The dichlorophenyl group is essential for serotonin reuptake inhibition, forming the basis of the antidepressant sertraline .
  • Halogenated Derivatives (e.g., 2,2,7-Trichloro) : Chlorine atoms increase lipophilicity and may enhance CNS penetration, though toxicity risks are elevated .

Physicochemical Properties

Property MTTA Hydrochloride 5,7-Difluoro Derivative Levobunolol HCl 2,2,7-Trichloro Derivative
Molecular Weight 225.7 g/mol 182.17 g/mol 328.84 g/mol 243.53 g/mol
Melting/Boiling Point Not reported 260.7°C (predicted) Not reported Not reported
Storage Conditions -20°C Room temperature Refrigerated Sealed, dry
Solubility Polar solvents Moderate lipophilicity Aqueous buffers Organic solvents

Biological Activity

3,4-Dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone, monohydrochloride, commonly referred to as MTTA or mephtetramine, is a synthetic compound with a chemical structure that includes a carbonyl group adjacent to a phenyl group. This compound is classified as a designer drug and is structurally related to cathinones, although it possesses distinctive features such as an additional carbon atom between the carbonyl and amine groups. The compound is primarily used in forensic and research applications due to its uncharacterized physiological and toxicological properties .

Basic Information

PropertyDetails
IUPAC Name 3,4-Dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone, monohydrochloride
CAS Number 2749302-69-8
Molecular Formula C₁₂H₁₅NO·HCl
Molecular Weight 225.7 g/mol
Purity ≥98%
Formulation Crystalline solid

Structural Characteristics

MTTA features a naphthalene backbone with a methylamino group contributing to its biological activity. The presence of the carbonyl group is significant as it can influence the compound's interaction with biological targets.

The biological activity of MTTA is not fully elucidated due to limited research. However, its structural similarity to known psychoactive substances suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine. This could imply stimulant properties similar to those observed in other compounds within the cathinone family.

Toxicological Profile

As of now, comprehensive toxicological studies on MTTA are lacking. The absence of detailed reports on its effects in vivo limits the understanding of its safety profile. Preliminary assessments indicate that like other designer drugs, it may pose risks of toxicity and dependence.

Study on Designer Drugs

Research highlighting the effects of designer drugs has shown that compounds structurally related to MTTA can lead to significant psychoactive effects. A study focusing on the behavioral impacts of similar substances indicated alterations in locomotor activity and anxiety-like behaviors in animal models .

Forensic Applications

MTTA is primarily utilized in forensic science for analytical purposes. Its identification in biological samples can provide insights into substance abuse patterns. Analytical methods such as mass spectrometry have been developed for the detection of MTTA in various matrices, enhancing the capability to monitor its prevalence in illicit use .

Q & A

Q. What are the recommended synthetic routes for preparing 3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone, monohydrochloride?

The compound is typically synthesized via reductive amination or alkylation of the parent tetralone scaffold. For example, in a patent procedure, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride was reacted with 4-toluenesulfonate in ethyl acetate, followed by filtration and concentration to yield the product (78% yield) . Key steps include solvent selection (ethyl acetate for solubility), stoichiometric control of reagents, and purification via crystallization. Ensure inert conditions to prevent side reactions with the secondary amine group.

Q. How should researchers characterize this compound’s purity and structural integrity?

Use a combination of:

  • UV/Vis spectroscopy : λmax at 251 nm and 294 nm confirms the conjugated naphthalenone system .
  • 1H-NMR : Key peaks include δ 2.57 ppm (methylamino protons), δ 3.79 ppm (methoxy groups in intermediates), and aromatic protons between δ 7.11–7.48 ppm .
  • HPLC : Purity ≥98% is achievable via reverse-phase chromatography, as noted in product specifications .

Advanced Research Questions

Q. How can conflicting NMR data between batches be resolved during structural validation?

Discrepancies in δ values may arise from solvent polarity (e.g., DMSO vs. CDCl3), residual moisture, or impurities. For example, broad singlet peaks (e.g., δ 9.97 ppm in DMSO-d6) suggest hydrogen bonding or proton exchange . To mitigate:

  • Standardize solvent and temperature conditions.
  • Compare with literature data from patents or peer-reviewed syntheses .
  • Use 13C-NMR or 2D-COSY to resolve overlapping signals.

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

  • Reaction optimization : Increase equivalents of methylamine derivatives to drive reductive amination .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance efficiency.
  • Workup protocols : Use ethyl acetate for extraction to isolate the hydrophilic hydrochloride salt .
  • Quality control : Monitor intermediates via TLC to identify side reactions early .

Q. How does the compound’s hygroscopicity impact experimental reproducibility?

The hydrochloride salt is hygroscopic, requiring storage at -20°C in airtight containers to prevent hydrolysis . Before use:

  • Dry under vacuum (<1 mmHg) for 12 hours.
  • Confirm water content via Karl Fischer titration.
  • Re-crystallize from anhydrous ethanol if degradation is suspected.

Q. What pharmacological models are suitable for studying this compound’s bioactivity?

While direct data is limited, structurally related tetralone derivatives (e.g., Pfizer’s substituted tetralins) have been evaluated in:

  • Receptor binding assays : Screen for β-adrenergic or serotonin receptor affinity .
  • In vitro toxicity : Use hepatic microsomes to assess metabolic stability .
  • Animal models : Prioritize pharmacokinetic studies in rodents to evaluate blood-brain barrier penetration .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or spectral data?

  • Example : A reported mp of 59–63°C for a methoxy-substituted analog vs. no mp data for the target compound. Cross-validate using DSC (Differential Scanning Calorimetry) and compare with analogs.
  • Action : Publish full experimental conditions (heating rate, sample preparation) to enable replication .

Methodological Tables

Table 1: Key NMR Peaks for Structural Confirmation

Proton Environmentδ (ppm)Multiplicity
Methylamino (-NHCH3)2.57brs
Aromatic protons7.11–7.48d (J=7.9 Hz)
Methoxy (intermediates)3.79s

Table 2: Stability and Storage Guidelines

ParameterSpecification
Storage Temperature-20°C (long-term)
Stability≥5 years
HygroscopicityHigh (use desiccant)

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